1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime
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Overview
Description
Preparation Methods
The preparation of Bentipimine involves several synthetic routes and reaction conditions. One common method includes the synthesis of mixed anhydrides by adding one equivalent of 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-methyl carboxylate-3-carboxylic acid to an organic solvent. This is followed by adding 1.1-1.4 equivalents of chlorophosphite under alkaline conditions and reacting at a temperature ranging from 20 to 30°C for 1-2 hours . The synthesis of Bentipimine is completed by adding 0.9-1.1 equivalents of N-benzyl-3-hydroxypiperidine to the reaction liquid of the mixed anhydrides, stirring at a temperature ranging from 20 to 30°C for 5-15 minutes, and refluxing for 4-6 hours .
Chemical Reactions Analysis
Bentipimine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, reactions at the benzylic position are significant for synthesis problems. Free radical bromination of alkyl benzenes and nucleophilic substitution are common reactions . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and potassium permanganate (KMnO4) for oxidation . Major products formed from these reactions include benzylic halides and benzoic acids .
Scientific Research Applications
Bentipimine has a wide range of scientific research applications. It is used in chemistry for studying various reactions and mechanisms. In biology, it is used to investigate its effects on different biological pathways and molecular targets. In medicine, Bentipimine is studied for its potential therapeutic effects and interactions with other drugs . Additionally, it has industrial applications in the synthesis of other chemical compounds and materials .
Mechanism of Action
The mechanism of action of Bentipimine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors and enzymes, thereby modulating their activity. The precise molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Bentipimine can be compared with other similar compounds, such as benzatropine and other tropane-based dopamine inhibitors . These compounds share structural similarities but may have different pharmacological properties and mechanisms of action. For example, benzatropine is used as an anticholinergic drug for treating Parkinson’s disease, while Bentipimine has different applications in scientific research . Other similar compounds include various alkylbenzenes and their derivatives, which undergo similar chemical reactions .
Properties
CAS No. |
150445-97-9 |
---|---|
Molecular Formula |
C22H16ClN5O5 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
(E)-1-[1-[(4-chlorophenyl)methyl]-5-nitrobenzimidazol-2-yl]-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C22H16ClN5O5/c23-17-6-4-15(5-7-17)13-26-21-9-8-19(28(31)32)11-20(21)25-22(26)12-24-33-14-16-2-1-3-18(10-16)27(29)30/h1-12H,13-14H2/b24-12+ |
InChI Key |
BFBKOBZOHCVZBE-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Synonyms |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Origin of Product |
United States |
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